molecular formula C13H26O2 B1593790 Heptyl hexanoate CAS No. 6976-72-3

Heptyl hexanoate

Cat. No.: B1593790
CAS No.: 6976-72-3
M. Wt: 214.34 g/mol
InChI Key: QEKCBKVWQYEUGY-UHFFFAOYSA-N
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Description

Heptyl hexanoate, also known as hexanoic acid heptyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction between hexanoic acid and heptanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavoring industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl hexanoate is synthesized through an esterification reaction, where hexanoic acid reacts with heptanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is as follows:

C6H12O2 (hexanoic acid) + C7H16O (heptanol) → C13H26O2 (heptyl hexanoate) + H2O\text{C6H12O2 (hexanoic acid) + C7H16O (heptanol) → C13H26O2 (this compound) + H2O} C6H12O2 (hexanoic acid) + C7H16O (heptanol) → C13H26O2 (heptyl hexanoate) + H2O

The reaction mixture is heated under reflux to drive the reaction to completion, and the water formed is removed to shift the equilibrium towards the ester product.

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors with continuous removal of water to maximize yield. The reaction conditions are optimized for temperature, catalyst concentration, and reactant ratios to ensure efficient production of this compound.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield hexanoic acid and heptanol.

    Transesterification: It can react with another alcohol in the presence of a catalyst to form a different ester and heptanol.

    Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products:

    Hydrolysis: Hexanoic acid and heptanol.

    Transesterification: A different ester and heptanol.

    Reduction: Hexanol and heptanol.

Scientific Research Applications

Heptyl hexanoate is used in various scientific research applications:

    Chemistry: As a model compound in studies of esterification and hydrolysis reactions.

    Biology: In studies of ester metabolism and enzymatic activity.

    Medicine: Potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Widely used in the fragrance and flavoring industries for its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl hexanoate in biological systems involves its hydrolysis by esterases to produce hexanoic acid and heptanol. These products can then enter various metabolic pathways. The ester bond in this compound is the primary site of action, where enzymatic cleavage occurs.

Comparison with Similar Compounds

Heptyl hexanoate is similar to other esters like ethyl acetate, methyl butyrate, and propyl hexanoate. its unique combination of hexanoic acid and heptanol gives it distinct properties:

    Ethyl acetate: Formed from acetic acid and ethanol, used as a solvent.

    Methyl butyrate: Formed from butyric acid and methanol, known for its fruity odor.

    Propyl hexanoate: Formed from hexanoic acid and propanol, used in flavorings.

This compound stands out due to its specific odor profile and its applications in the fragrance industry.

Properties

IUPAC Name

heptyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCBKVWQYEUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220050
Record name Heptyl hexanoate
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Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6976-72-3
Record name Heptyl hexanoate
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Record name Heptyl hexanoate
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Record name 6976-72-3
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Record name Heptyl hexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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